N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858403
InChI: InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide

CAS No.:

Cat. No.: VC15858403

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name N,N-dimethyl-3-piperidin-4-yl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3
Standard InChI Key VSAFRHAQMACHHN-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=CON=C1C2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide belongs to the isoxazole class of heterocyclic compounds, which are renowned for their diverse biological activities. The molecule comprises a five-membered isoxazole ring substituted with a carboxamide group at position 4 and a piperidine ring at position 3. The piperidine moiety, a six-membered amine heterocycle, contributes to the compound’s basicity and potential interactions with biological targets .

Table 1: Key Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight223.27 g/mol
CAS Number1334499-00-1
IUPAC NameN,N-dimethyl-3-(piperidin-4-yl)-1,2-oxazole-4-carboxamide
SMILES NotationCN(C)C(=O)C1=CON=C1C2CCNCC2
SolubilityNot fully characterized; likely polar aprotic solvent-soluble

The compound’s structure is further validated by its PubChem entry (CID: 102537907), which provides 2D and 3D conformational models . The presence of both hydrophilic (carboxamide) and hydrophobic (piperidine, methyl groups) regions suggests moderate lipophilicity, a property critical for membrane permeability in drug candidates.

Hazard CategoryDetailsSource
Skin IrritationCauses irritation; use protective gloves
Eye DamageSerious eye irritation; require goggles
Respiratory ToxicityMay cause respiratory tract irritation
Storage ConditionsCool, dry, well-ventilated area
First Aid for InhalationMove to fresh air; seek medical attention

Handling requires adherence to GHS guidelines, including the use of nitrile gloves, lab coats, and fume hoods. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine or carboxamide groups to enhance potency and selectivity.

  • In Vivo Efficacy Trials: Testing in animal models of inflammation or autoimmune disorders.

  • Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Formulation Development: Exploring prodrug strategies or nano-encapsulation to improve bioavailability.

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